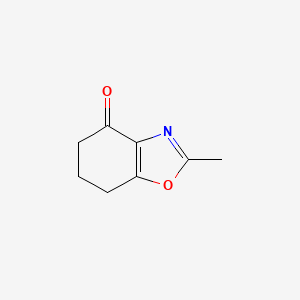

2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one

Descripción

Propiedades

IUPAC Name |

2-methyl-6,7-dihydro-5H-1,3-benzoxazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-9-8-6(10)3-2-4-7(8)11-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSYEDCLBPZTLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571896 | |

| Record name | 2-Methyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201024-63-7 | |

| Record name | 6,7-Dihydro-2-methyl-4(5H)-benzoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201024-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization of o-Aminophenol Derivatives with Acylating Agents

One of the classical and most straightforward methods for preparing benzoxazolone derivatives involves the cyclization of o-aminophenol or its derivatives with appropriate acylating agents such as acid chlorides, esters, or anhydrides. For 2-methyl substitution, the acylating agent or the aminophenol precursor is modified accordingly.

- Step 1: Synthesis of 2-methyl-o-aminophenol or introduction of methyl group via substitution.

- Step 2: Reaction with acyl chloride or equivalent to form the benzoxazolone ring by intramolecular cyclization.

- Step 3: Partial hydrogenation of the benzene ring to obtain the tetrahydro derivative.

This method is favored for its simplicity and ability to control substitution patterns.

Reduction of 2-Methylbenzoxazolone

Starting from 2-methyl-1,3-benzoxazol-4-one, selective catalytic hydrogenation can be employed to reduce the aromatic ring partially, yielding the tetrahydro derivative.

- Catalysts: Palladium on carbon (Pd/C), Raney nickel, or other hydrogenation catalysts.

- Conditions: Mild hydrogen pressure and temperature to avoid over-reduction of the oxazolone ring.

- Outcome: Saturation of the 4,5,6,7 positions on the benzene ring while maintaining the oxazolone functionality.

This method allows access to the tetrahydro form from commercially or synthetically available benzoxazolone precursors.

Friedel-Crafts Type Cyclization Using Lewis Acids

Research on heterocyclic synthesis involving benzoxazolone derivatives has demonstrated that Friedel-Crafts type reactions with Lewis acids (such as aluminum chloride) can facilitate cyclization and substitution reactions on aromatic and heteroaromatic substrates.

- Procedure: Reaction of isothiocyanates with phenolic compounds in the presence of Lewis acids.

- Application: Although primarily used for thioamide and thiobenzamide derivatives, similar Lewis acid catalyzed cyclizations can be adapted for benzoxazolone synthesis.

- Advantages: High regioselectivity and potential for functional group tolerance.

- Limitations: Strong acidic conditions may affect sensitive substituents or ring stability.

While direct reports on this compound are limited, analogous methods suggest potential synthetic routes using Friedel-Crafts conditions.

Detailed Research Findings and Data

Notes on Reaction Monitoring and Purification

- Monitoring: Thin-layer chromatography (TLC) using silica gel with solvent systems such as benzene/ethyl acetate or chloroform is effective for tracking reaction progress.

- Purification: Column chromatography on neutral alumina or silica gel followed by recrystallization from suitable solvents (toluene, ethyl acetate mixtures) yields pure compounds.

- Characterization: Melting point determination, NMR spectroscopy (^1H and ^13C), IR spectroscopy, and elemental analysis confirm structure and purity.

Actividad Biológica

Overview

2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one (CAS No. 201024-63-7) is a heterocyclic compound with the molecular formula C8H9NO2. It features a unique benzoxazole ring fused with a tetrahydro ring, which contributes to its diverse biological activities. This compound has garnered attention in various fields of research due to its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C8H9NO2 |

| Molecular Weight | 151.16 g/mol |

| IUPAC Name | 2-methyl-6,7-dihydro-5H-1,3-benzoxazol-4-one |

| CAS Number | 201024-63-7 |

| LogP | 1.502 |

Anticancer Activity

Research indicates that 2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one exhibits significant anticancer properties. A study demonstrated its cytotoxic effects against various cancer cell lines, including human bladder cancer (T24T and UMUC3) and colon cancer (HCT116) cells. The mechanism of action involves the induction of apoptosis through the downregulation of the X-linked inhibitor of apoptosis protein (XIAP) and modulation of signaling pathways such as PI3K/Akt and ERK1/2 .

Anti-inflammatory Effects

The compound also shows promising anti-inflammatory activity. In vitro studies have revealed that it can suppress the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and monocyte chemoattractant protein 1 (MCP1). In vivo experiments further confirmed these findings where treatment with the compound resulted in reduced edema in animal models .

Neuroprotective Properties

Neuroprotective effects have been observed with this compound as well. It has been shown to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This effect is attributed to its ability to modulate various signaling pathways involved in neuronal survival .

Case Studies

- Cytotoxicity Assays : A study using the MTT assay evaluated the cytotoxicity of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one on several cancer cell lines. Results indicated a dose-dependent inhibition of cell viability with an IC50 value ranging from 20 to 40 µM depending on the cell line tested .

- Inflammation Model : In an animal model of inflammation, administration of the compound at doses of 50 mg/kg significantly reduced paw swelling and levels of inflammatory markers compared to control groups .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural and functional differences between 2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one and related compounds:

Key Observations:

Substituent Effects: The chloromethyl group in 2-(chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one introduces electrophilic reactivity, enabling nucleophilic substitution reactions for further derivatization .

Biological Activity : While specific data for 2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one is lacking, ADX71743 demonstrates the pharmacological relevance of this scaffold as a metabotropic glutamate receptor modulator .

Q & A

Q. What steps ensure reproducibility in multi-step syntheses?

- Guidelines :

- Strict anhydrous conditions : Use molecular sieves for moisture-sensitive reagents like Et₃N.

- Intermediate characterization : Validate each step via TLC and FTIR before proceeding.

- Documentation : Record exact reflux times, cooling rates, and filtration methods .

Q. How to integrate computational modeling with experimental studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.